molecular formula C7H10BrN B14075292 Benzenamine, 4-methyl-, hydrobromide CAS No. 67614-05-5

Benzenamine, 4-methyl-, hydrobromide

Cat. No.: B14075292
CAS No.: 67614-05-5
M. Wt: 188.06 g/mol
InChI Key: IEVJRILXSBLXDV-UHFFFAOYSA-N
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Description

Benzenamine, 4-methyl-, hydrobromide is an organic compound with the molecular formula C7H10BrN. It is a derivative of benzenamine (aniline) where a methyl group is attached to the fourth position of the benzene ring, and it forms a hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-methyl-, hydrobromide typically involves the bromination of 4-methylbenzenamine. The process can be carried out using hydrobromic acid in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the hydrobromide salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactors where 4-methylbenzenamine is reacted with hydrobromic acid. The process is optimized for high yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-methyl-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydrobromide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed

    Oxidation: Nitrobenzenes or nitrosobenzenes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted benzenes depending on the nucleophile used.

Scientific Research Applications

Benzenamine, 4-methyl-, hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-methyl-, hydrobromide involves its interaction with specific molecular targets. It can act as a nucleophile in substitution reactions, where the hydrobromide group is replaced by other functional groups. The compound’s effects are mediated through its ability to form stable intermediates and products in various chemical reactions.

Comparison with Similar Compounds

Benzenamine, 4-methyl-, hydrobromide can be compared with other similar compounds such as:

    Benzenamine, 4-bromo-: Similar in structure but with a bromine atom instead of a methyl group.

    Benzenamine, 4-chloro-: Contains a chlorine atom at the fourth position.

    Benzenamine, 4-nitro-: Has a nitro group at the fourth position.

Uniqueness

The presence of the methyl group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity and interactions in various chemical processes.

Properties

CAS No.

67614-05-5

Molecular Formula

C7H10BrN

Molecular Weight

188.06 g/mol

IUPAC Name

4-methylaniline;hydrobromide

InChI

InChI=1S/C7H9N.BrH/c1-6-2-4-7(8)5-3-6;/h2-5H,8H2,1H3;1H

InChI Key

IEVJRILXSBLXDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N.Br

Origin of Product

United States

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